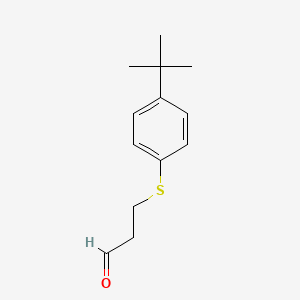
3-((4-(Tert-butyl)phenyl)thio)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(Tert-butyl)phenyl)thio)propanal is an organic compound with the molecular formula C13H18OS It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a thioether and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Tert-butyl)phenyl)thio)propanal typically involves the reaction of 4-tert-butylbenzenethiol with an appropriate aldehyde precursor. One common method includes the use of acetylacetone and 4-tert-butylbenzenethiol in the presence of a base such as sodium carbonate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere . The reaction mixture is stirred at elevated temperatures, followed by extraction and purification steps to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-((4-(Tert-butyl)phenyl)thio)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: 3-((4-(Tert-butyl)phenyl)thio)propanoic acid.
Reduction: 3-((4-(Tert-butyl)phenyl)thio)propanol.
Substitution: Various substituted thioethers depending on the nucleophile used.
科学的研究の応用
3-((4-(Tert-butyl)phenyl)thio)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or protein interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with desired properties.
作用機序
The mechanism by which 3-((4-(Tert-butyl)phenyl)thio)propanal exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thioether group may also participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
3-((4-(Tert-butyl)phenyl)thio)propanenitrile: Similar structure but with a nitrile group instead of an aldehyde.
3-(4-tert-Butylphenyl)propanal: Lacks the thioether group.
3-(4-tert-Butylphenyl)propanoic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
3-((4-(Tert-butyl)phenyl)thio)propanal is unique due to the combination of its thioether and aldehyde functional groups, which provide distinct reactivity and potential for diverse applications in various fields.
特性
分子式 |
C13H18OS |
|---|---|
分子量 |
222.35 g/mol |
IUPAC名 |
3-(4-tert-butylphenyl)sulfanylpropanal |
InChI |
InChI=1S/C13H18OS/c1-13(2,3)11-5-7-12(8-6-11)15-10-4-9-14/h5-9H,4,10H2,1-3H3 |
InChIキー |
UYNFRJIGUDETQQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)SCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


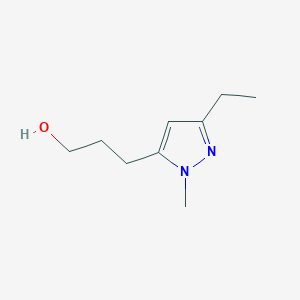
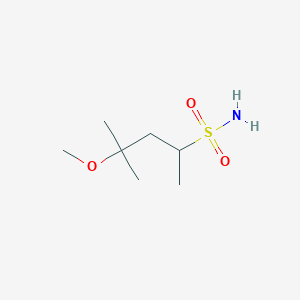

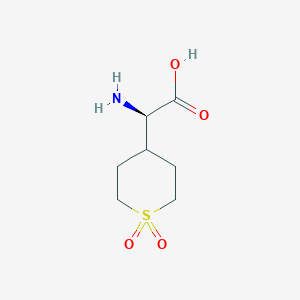

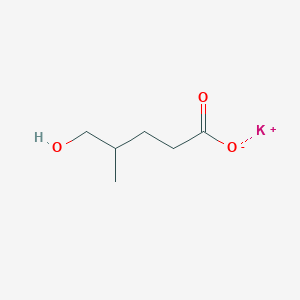





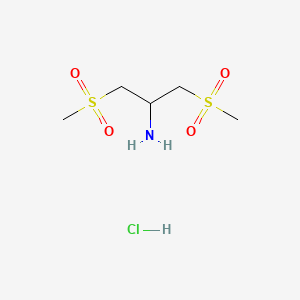
![2a,3,4,8b-tetrahydro-4,4-dimethyl-Naphth[1,2-b]azet-2(1H)-one (ACI)](/img/structure/B13630849.png)
![1-(thian-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13630852.png)
